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Cat. No.: B115845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tert-butyl N,N-diallylcarbamate is a versatile building block in organic synthesis, primarily

utilized for the construction of nitrogen-containing heterocycles. Its diallyl functionality makes it

an excellent substrate for ring-closing metathesis (RCM), a powerful carbon-carbon bond-

forming reaction catalyzed by ruthenium complexes. This reaction provides a straightforward

and high-yielding route to 2,5-dihydro-1H-pyrroles (pyrrolines), which are valuable

intermediates for the synthesis of a wide range of more complex molecules, including

pharmaceuticals and natural products. The tert-butyloxycarbonyl (Boc) protecting group offers

stability under various reaction conditions and can be readily removed under acidic conditions

to liberate the free secondary amine for further functionalization.

These application notes provide a comprehensive overview of the use of tert-butyl N,N-
diallylcarbamate in the synthesis of nitrogen heterocycles, with a focus on ring-closing

metathesis. Detailed experimental protocols for the synthesis of the starting material, the RCM

reaction to form N-Boc-3-pyrroline, and its subsequent deprotection are provided.

Key Applications
The primary application of tert-butyl N,N-diallylcarbamate is in the synthesis of N-Boc-

protected 2,5-dihydro-1H-pyrrole. This is achieved through an intramolecular ring-closing

metathesis (RCM) reaction. The resulting pyrroline is a versatile intermediate that can be
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further modified, for instance, by hydrogenation to the corresponding pyrrolidine, or through

various functionalization reactions of the double bond.

While the formation of five-membered rings is most common, the RCM strategy can be

extended to the synthesis of larger rings, such as piperidines (six-membered) and azepanes

(seven-membered), by using appropriately substituted diallylamine precursors. However, the

synthesis of these larger rings can be more challenging and may require optimization of

reaction conditions.

Data Presentation
Table 1: Synthesis of tert-Butyl N,N-diallylcarbamate

Starting
Material

Reagent Solvent
Temperat
ure

Time Yield
Referenc
e

Diallylamin

e

Di-tert-

butyl

dicarbonat

e

Methanol 0 °C to RT 1 h 99%

Org.

Biomol.

Chem.

2004, 2,

2418-2420

Table 2: Ring-Closing Metathesis of tert-Butyl N,N-
diallylcarbamate
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Catalyst
Catalyst
Loading
(mol%)

Solvent
Temperat
ure

Time
Yield of
N-Boc-3-
pyrroline

Referenc
e

Grubbs'

Catalyst

1st Gen.

0.5 CH₂Cl₂ Reflux 2.5 h 90-94%

Org. Synth.

2012, 89,

170-182

Grubbs'

Catalyst

2nd Gen.

5 CH₂Cl₂ Reflux 5.5 h Good
PMC -

NIH[1]

Hoveyda-

Grubbs

Catalyst

2nd Gen.

5 CH₂Cl₂ 40 °C 24 h
Not

specified

PMC -

NIH[2]

Table 3: Deprotection of N-Boc-3-pyrroline
Reagent Solvent

Temperatur
e

Time
Yield of 3-
Pyrroline

Reference

Trifluoroaceti

c acid (TFA)

Dichlorometh

ane (DCM)

Room

Temperature
5 min - 2 h High

ResearchGat

e[3]

4 M HCl Dioxane
Room

Temperature
30 min High

ResearchGat

e[3]

Oxalyl

chloride
Methanol

Room

Temperature
1 - 4 h up to 90%

RSC

Publishing[4]

Water 90-100 °C < 12 min 90-97%
Semantic

Scholar[5]

Experimental Protocols
Protocol 1: Synthesis of tert-Butyl N,N-diallylcarbamate
This protocol describes the synthesis of the starting material, tert-butyl N,N-diallylcarbamate,

from diallylamine.
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Materials:

Diallylamine

Di-tert-butyl dicarbonate (Boc₂O)

Methanol (MeOH)

Round-bottom flask

Magnetic stirrer

Ice bath

Rotary evaporator

Procedure:

To a solution of diallylamine (1.0 eq) in methanol, cooled to 0 °C in an ice bath, add di-tert-

butyl dicarbonate (1.2 eq) portion-wise.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature.

Stir the reaction mixture for 1 hour at room temperature.

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to

remove the methanol.

The residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl

acetate gradient) to afford tert-butyl N,N-diallylcarbamate as a colorless oil.

Protocol 2: Ring-Closing Metathesis to Synthesize N-
Boc-3-pyrroline
This protocol outlines the synthesis of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-

pyrroline) via RCM.
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Materials:

tert-Butyl N,N-diallylcarbamate

Grubbs' Catalyst 1st Generation

Dichloromethane (CH₂Cl₂), anhydrous

Schlenk flask or equivalent inert atmosphere setup

Magnetic stirrer

Reflux condenser

Silica gel for purification

Procedure:

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl
N,N-diallylcarbamate (1.0 eq) in anhydrous dichloromethane to make a 0.4 M solution.

Add Grubbs' Catalyst 1st Generation (0.5 mol%) to the solution.

Heat the reaction mixture to reflux and maintain for 2.5 hours. The reaction progress can be

monitored by TLC or GC-MS.

Upon completion, cool the reaction mixture to room temperature.

The crude product can be purified by silica gel column chromatography to remove the

ruthenium catalyst and any byproducts. A reported method for removing ruthenium impurities

involves an extractive workup with a water-soluble phosphine.

After purification, the solvent is removed under reduced pressure to yield N-Boc-3-pyrroline.

Protocol 3: Deprotection of N-Boc-3-pyrroline
This protocol describes the removal of the Boc protecting group to yield 3-pyrroline.

Materials:
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N-Boc-3-pyrroline

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Round-bottom flask

Magnetic stirrer

Rotary evaporator

Saturated sodium bicarbonate solution

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Dissolve N-Boc-3-pyrroline (1.0 eq) in dichloromethane in a round-bottom flask.

Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents) to the solution at room

temperature.

Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates

complete consumption of the starting material.

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium

bicarbonate until gas evolution ceases.

Separate the organic layer, and wash it with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude 3-pyrroline. Further purification can be achieved by distillation or

chromatography if necessary.
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Caption: Synthetic workflow for heterocyclic synthesis.
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Caption: Simplified mechanism of Ring-Closing Metathesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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